molecular formula C8H7BrN2 B1331400 2-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 49572-60-3

2-Bromo-1-methyl-1H-benzo[d]imidazole

Cat. No. B1331400
CAS RN: 49572-60-3
M. Wt: 211.06 g/mol
InChI Key: PROLKELCEPYEQT-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-1H-benzo[d]imidazole is a chemical compound that is part of the benzimidazole family, which are heterocyclic aromatic organic compounds. This particular derivative is characterized by the presence of a bromine atom and a methyl group attached to the benzimidazole core structure.

Synthesis Analysis

The synthesis of 2-bromo-1-methyl-imidazole can be achieved through a Sandmeyer type reaction, where 2-mercapto-1-methyl-imidazoline is converted into the desired product in the presence of copper(I) bromide. This reaction takes place at room temperature in a mixture of acetonitrile and chloroform, leading to the extrusion of sulfur as sulfate and the oxidation of Cu(I) to Cu(II) . Additionally, a one-pot synthesis method has been reported for the creation of 1,2-diphenyl-1H-benzo[d]imidazole derivatives, which involves a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation process, starting from N-phenylbenzimidamides and bromobenzenes .

Molecular Structure Analysis

The molecular structure of related benzimidazole compounds has been extensively studied using various techniques. For instance, 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was characterized by NMR, IR, and X-ray diffraction studies. Theoretical calculations using Hartree-Fock and density functional theory methods have been employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which showed good agreement with experimental data .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to form 1-substituted benzimidazoles . Moreover, benzyl bromides can be inserted into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde without the need for transition metals, leading to the formation of quinolin-4-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their substituents. Theoretical calculations have been used to investigate the energetic behavior of these compounds in solvent media, as well as their molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties . Additionally, the synthesis of 2,4,5-trisubstituted imidazoles has been catalyzed by Brønsted acidic ionic liquids, which are powerful and eco-friendly catalysts that can be easily separated and recycled without loss of activity .

Safety and Hazards

“2-Bromo-1-methyl-1H-benzo[d]imidazole” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The target organ is the respiratory system .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, “2-Bromo-1-methyl-1H-benzo[d]imidazole” could potentially be used in the development of new drugs.

Biochemical Analysis

Biochemical Properties

2-Bromo-1-methyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles . Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases by binding to their active sites . This binding interaction can result in changes in gene expression and subsequent cellular responses. Additionally, this compound can modulate the activity of transcription factors, leading to altered gene expression profiles.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Additionally, chronic exposure to high doses of this compound can result in long-term toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been reported to interact with organic anion transporters, which facilitate its uptake and distribution within cells . The compound can accumulate in specific tissues, leading to localized effects. Additionally, its distribution can be influenced by factors such as tissue perfusion and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can impact gene expression and cellular responses.

properties

IUPAC Name

2-bromo-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROLKELCEPYEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355354
Record name 2-Bromo-1-methyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49572-60-3
Record name 2-Bromo-1-methyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-bromo-1-methylbenzimidazole in organic synthesis?

A1: 2-Bromo-1-methylbenzimidazole serves as a crucial building block in synthesizing more complex molecules. Its significance lies in the reactivity of the bromine atom, allowing for various transformations. For instance, it can undergo Suzuki coupling reactions, a versatile method for forming carbon-carbon bonds. This approach is highlighted in the synthesis of Telmisartan, an antihypertensive drug, where 2-bromo-1-methylbenzimidazole is coupled with a boronic acid derivative to construct the target molecule. [] This approach provides a more efficient and higher-yielding route compared to previous synthetic methods.

Q2: Can 2-bromo-1-methylbenzimidazole undergo reactions other than coupling reactions?

A2: Yes, research indicates that 2-bromo-1-methylbenzimidazole can undergo selective reduction using red phosphorus in a KOH/DMSO system. [] This reaction leads to the removal of the bromine atom and its replacement with a hydrogen atom, yielding 1-methylbenzimidazole as the product. This finding is particularly interesting as it demonstrates a method for dehalogenating the benzimidazole ring system under specific reaction conditions.

Q3: What are the potential advantages of the reported synthetic approaches involving 2-bromo-1-methylbenzimidazole?

A3: The reported synthetic methods offer advantages in terms of yield and selectivity. For example, the Suzuki coupling using 2-bromo-1-methylbenzimidazole in the synthesis of Telmisartan results in a 72% overall yield, which is notably higher than previously reported procedures. [] Furthermore, the selective reduction using red phosphorus in KOH/DMSO showcases a controlled dehalogenation process, preserving the benzimidazole ring system. [] These findings highlight the value of 2-bromo-1-methylbenzimidazole as a versatile starting material for constructing diverse chemical entities, particularly in medicinal chemistry and drug discovery.

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